

An In-depth Technical Guide to Bis(heptafluoroisopropyl)ketone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Bis(perfluoroisopropyl)ketone

Cat. No.: B1294482

[Get Quote](#)

Introduction

Bis(heptafluoroisopropyl)ketone, with the IUPAC name 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-one, is a highly fluorinated organic compound.^{[1][2]} Its unique properties, stemming from the strong electron-withdrawing effects of its fourteen fluorine atoms, make it a molecule of significant interest in various fields of chemical research and development. This guide provides a comprehensive overview of its core properties, synthesis, reactivity, and applications, with a particular focus on its relevance to researchers, scientists, and drug development professionals.

The presence of multiple fluorine atoms drastically alters the physicochemical properties of the ketone, most notably increasing the electrophilicity of the carbonyl carbon.^{[3][4]} This heightened reactivity towards nucleophiles is a central theme in its application, particularly in medicinal chemistry where fluorinated ketones are explored as potent enzyme inhibitors.^{[3][4][5]}

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of bis(heptafluoroisopropyl)ketone is fundamental for its application in a laboratory setting. These properties are summarized in the table below.

Property	Value
CAS Number	813-44-5
Molecular Formula	C ₇ F ₁₄ O ^[6] ^[7]
Molecular Weight	366.05 g/mol ^[6] ^[7] ^[8]
Appearance	Colorless to yellow liquid ^[9]
Boiling Point	72-73°C ^[1]
Density	1.66 g/cm ³ ^[1]
InChI Key	GRVMOMUDALILLH-UHFFFAOYSA-N ^[1] ^[2]

Spectroscopic Signature:

The spectroscopic data for bis(heptafluoroisopropyl)ketone is crucial for its identification and characterization.

- Infrared (IR) Spectroscopy: A strong absorption band is expected in the region of 1750-1770 cm⁻¹, characteristic of the C=O stretching vibration in a highly fluorinated ketone. The electron-withdrawing fluorine atoms increase the bond strength of the carbonyl group, shifting this peak to a higher frequency compared to non-fluorinated ketones.^[10]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹⁹F NMR: The ¹⁹F NMR spectrum is complex due to the presence of multiple, distinct fluorine environments and their coupling. It provides the most definitive structural information.
 - ¹³C NMR: A characteristic signal for the carbonyl carbon is expected to appear significantly downfield, typically in the range of 190-210 ppm.^[10] The carbons attached to fluorine atoms will also show distinct signals with coupling to fluorine.

Synthesis and Reactivity

Synthesis:

A common and efficient method for the synthesis of bis(heptafluoroisopropyl)ketone involves the reaction of hexafluoropropylene with heptafluoroisobutyryl fluoride in the presence of a catalyst.[\[6\]](#)

Experimental Protocol: Synthesis of Bis(heptafluoroisopropyl)ketone[\[6\]](#)

Caution: This reaction should be carried out by trained personnel in a well-ventilated fume hood, as it involves pressurized equipment and potentially hazardous materials.

- Reactor Preparation: A 1-liter autoclave is charged with 0.5 mol of ferric fluoride (FeF_3) and 0.1 mol of 18-crown-6 ether.
- Solvent Addition: The autoclave is evacuated and anhydrous acetonitrile is introduced.
- Reactant Introduction: With stirring, 1 mol of hexafluoropropylene and 1 mol of heptafluoroisobutyryl fluoride are rapidly introduced into the autoclave.
- Reaction Conditions: The temperature is raised to and maintained at 90°C for 10 hours.
- Work-up: After the reaction is complete, the autoclave is cooled to 15°C and the contents are allowed to stand for phase separation.
- Isolation: The lower layer, consisting of bis(heptafluoroisopropyl)ketone, is collected. This method has been reported to yield the product with a purity of 99.2% and a yield of 96.1%.[\[6\]](#)

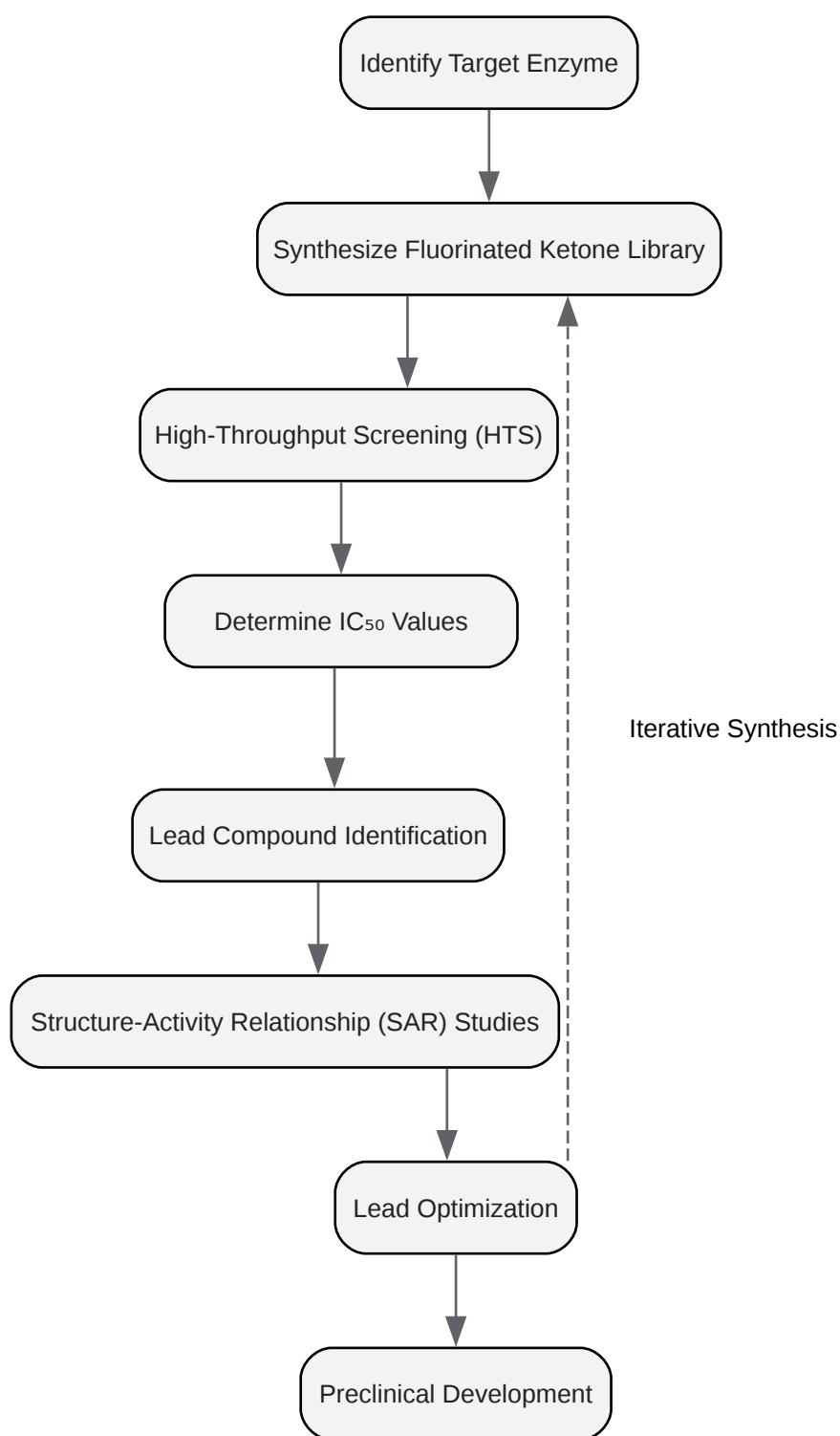
Reactivity Profile:

The reactivity of bis(heptafluoroisopropyl)ketone is dominated by the highly electrophilic nature of its carbonyl carbon.

- Nucleophilic Addition: The strong inductive effect of the two heptafluoroisopropyl groups makes the carbonyl carbon highly susceptible to attack by nucleophiles.[\[3\]](#)[\[4\]](#)[\[11\]](#)[\[12\]](#) This is a key feature exploited in its applications, particularly in the synthesis of complex molecules.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[13\]](#)
- General Reactivity: As a ketone, it is generally reactive with a variety of acids and bases. It can react with reducing agents like hydrides and alkali metals. It is incompatible with strong

oxidizing agents, isocyanates, aldehydes, cyanides, peroxides, and anhydrides.[8][14]

Diagram: Nucleophilic Addition to Bis(heptafluoroisopropyl)ketone


Caption: General mechanism of nucleophilic addition.

Applications in Research and Drug Development

The unique properties of bis(heptafluoroisopropyl)ketone and other polyfluorinated ketones make them valuable in several areas:

- Enzyme Inhibitors: The electrophilic carbonyl group can react with nucleophilic residues (e.g., serine or cysteine) in the active site of enzymes, leading to inhibition.[3][4][5] This makes fluorinated ketones important "warheads" in the design of targeted therapeutic agents, particularly for proteases involved in diseases like cancer and viral infections.[3][4][5]
- Synthetic Building Blocks: Its high reactivity makes it a useful intermediate in the synthesis of other fluorinated compounds. The resulting fluoroalcohols are valuable motifs in medicinal chemistry.
- Solvents and Heat Transfer Fluids: Fluorinated ketones are used as specialty solvents and heat transfer fluids due to their chemical inertness, thermal stability, and low flammability.[15]

Diagram: Workflow for Screening Fluorinated Ketone Enzyme Inhibitors

[Click to download full resolution via product page](#)

Caption: Drug discovery workflow for fluorinated ketone inhibitors.

Safety and Handling

Bis(heptafluoroisopropyl)ketone is considered a hazardous chemical and should be handled with appropriate safety precautions.

- Hazards: It is harmful if swallowed or inhaled, and causes skin and serious eye irritation.[8][9] It may also cause respiratory irritation.[8][9] The toxicological properties have not been fully investigated.[16][17]
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[16][17] All handling should be performed in a well-ventilated chemical fume hood.[16]
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9][17] It is incompatible with oxidizing agents.[17]
- Spills: In case of a spill, absorb with an inert material and place in a suitable container for disposal.[16][17] Ensure the area is well-ventilated.

Conclusion

Bis(heptafluoroisopropyl)ketone is a highly functionalized molecule whose properties are dictated by its extensive fluorination. Its pronounced electrophilicity at the carbonyl carbon makes it a valuable reagent in organic synthesis and a key structural motif in the design of enzyme inhibitors. For researchers in drug development, understanding the reactivity and handling of this and similar perfluorinated ketones is essential for leveraging their potential in creating novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Bis(heptafluoroisopropyl)ketone, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BIS(HEPTAFLUOROISOPROPYL)KETONE synthesis - chemicalbook [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. Bis(perfluorisopropyl) ketone | C7F14O | CID 69941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 11. medlifemastery.com [medlifemastery.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Synthesis of Medicinally Interesting Polyfluoro Ketones via Perfluoroalkyl Lithium Reagents [organic-chemistry.org]
- 14. BIS(HEPTAFLUOROISOPROPYL)KETONE | 813-44-5 [chemicalbook.com]
- 15. US7385089B2 - Fluorochemical ketone compounds and processes for their use - Google Patents [patents.google.com]
- 16. indofinechemical.com [indofinechemical.com]
- 17. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Bis(heptafluoroisopropyl)ketone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294482#bis-heptafluoroisopropyl-ketone-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com